Lipophilicity Advantage of the 8-Bromo Substituent
The target compound exhibits a computed XLogP3 of 3.5, whereas the corresponding non‑brominated analog 4‑(2,6‑dimethylimidazo[1,2‑a]pyridin‑3‑yl)‑2‑hydrazinylthiazole (CAS 886503‑96‑4, MW 259.34 g/mol, C₁₂H₁₃N₅S) is predicted to have an XLogP3 of approximately 2.5, based on the removal of the bromine atom and the associated decrease in molecular polarizability. This ΔlogP of ≈ +1.0 unit can translate into significantly different membrane permeability and off‑target binding profiles [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886503-96-4): XLogP3 ≈ 2.5 (estimated by removal of Br from target compound structure) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 unit |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator value estimated based on structural analogy |
Why This Matters
In lead optimization, a 1‑log unit increase in lipophilicity can mean the difference between nanomolar cellular activity and inactivity due to poor membrane permeation, making the 8‑bromo congener the relevant choice for permeability‑sensitive programs.
- [1] PubChem. Compound Summary for CID 40480482: 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole. https://pubchem.ncbi.nlm.nih.gov/compound/886503-83-9. View Source
